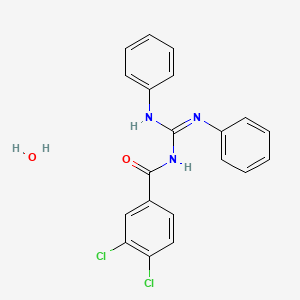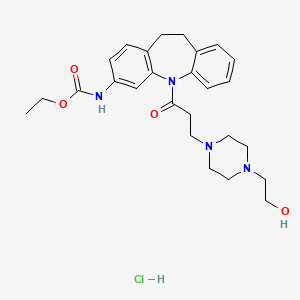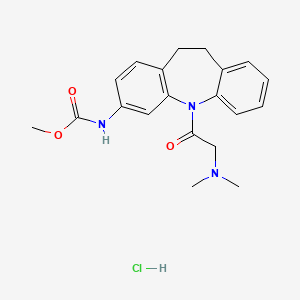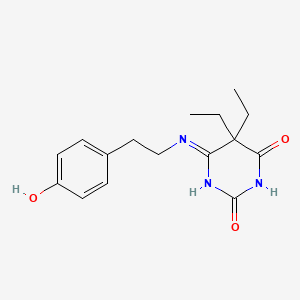![molecular formula C17H19Cl2N3 B1649905 1-[2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine;hydrochloride CAS No. 1078634-15-7](/img/structure/B1649905.png)
1-[2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine;hydrochloride
Übersicht
Beschreibung
Imidazopyridine is a significant fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
Imidazopyridine can be synthesized from easily available chemicals. Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for its synthesis . A solvent- and catalyst-free method for the synthesis of a series of imidazopyridines has been developed by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The International Chemical Identifier (InChI) for a similar compound isInChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 . Chemical Reactions Analysis
The synthesis of imidazopyridines involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazopyridines has been developed by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Physical And Chemical Properties Analysis
The FT-IR spectra of similar compounds showed absorption bonds due to vibrations of NH and OH group at 3433–3243 cm −1 . The 1H-NMR spectrum of similar compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Characterization
Research in organic synthesis has led to the development of compounds with complex heterocyclic structures. For example, the synthesis of polyimides from unsymmetrical diamine containing imidazole pendent groups showcases the utility of imidazole derivatives in creating materials with high thermal stability and excellent solubility in polar solvents (Ghaemy & Alizadeh, 2009). Similarly, the generation of a structurally diverse library of compounds through alkylation and ring closure reactions using a ketonic Mannich base derived from acetylthiophene emphasizes the versatility of imidazole and pyridine derivatives in organic chemistry (Roman, 2013).
Polymer Science and Materials Engineering
The development of novel polyimides and poly(amide-imide)s that contain imidazole and pyridine moieties indicates the significant role these heterocycles play in the creation of materials with desirable mechanical and thermal properties. For instance, polyimides synthesized from aromatic diamines containing triaryl imidazole pendant groups exhibit high glass transition temperatures and stability up to temperatures above 300°C, making them suitable for high-performance applications (Mansoori & Ghanbari, 2015).
Molecular Modeling and Drug Design
Imidazole and pyridine derivatives have also found applications in drug design and molecular modeling, serving as structural components in the development of new therapeutic agents. The synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety, for example, demonstrate the potential of imidazole-based structures in creating effective antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).
Wirkmechanismus
While the specific mechanism of action for “1-[2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine;hydrochloride” is not available, imidazo[1,2-a]pyridines have been found to exhibit diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Safety and Hazards
Zukünftige Richtungen
Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Its synthesis from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Therefore, the development of new methods for the synthesis of imidazopyridines, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chloroaniline with 2-bromo-7-methylimidazo[1,2-a]pyridine to form the intermediate, which is then reacted with N,N-dimethylmethanamine to yield the final product as a hydrochloride salt.", "Starting Materials": [ "4-chloroaniline", "2-bromo-7-methylimidazo[1,2-a]pyridine", "N,N-dimethylmethanamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-chloroaniline is reacted with 2-bromo-7-methylimidazo[1,2-a]pyridine in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide to form the intermediate.", "Step 2: The intermediate is then reacted with N,N-dimethylmethanamine in the presence of a base such as sodium hydride and a solvent such as tetrahydrofuran to yield the final product as a free base.", "Step 3: The free base is then treated with hydrochloric acid to form the hydrochloride salt of the final product." ] } | |
| 1078634-15-7 | |
Molekularformel |
C17H19Cl2N3 |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
1-[2-(4-chlorophenyl)-7-methyl-1H-imidazo[1,2-a]pyridin-4-ium-3-yl]-N,N-dimethylmethanamine;chloride |
InChI |
InChI=1S/C17H18ClN3.ClH/c1-12-8-9-21-15(11-20(2)3)17(19-16(21)10-12)13-4-6-14(18)7-5-13;/h4-10H,11H2,1-3H3;1H |
InChI-Schlüssel |
YVHCQCCTXRNOSC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC(=C(N2C=C1)CN(C)C)C3=CC=C(C=C3)Cl.Cl |
Kanonische SMILES |
CC1=CC2=[N+](C=C1)C(=C(N2)C3=CC=C(C=C3)Cl)CN(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-N-[2-[(4-ethoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazol-5-ium-3-carboxamide;chloride](/img/structure/B1649822.png)

![(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride](/img/structure/B1649824.png)

![2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(2S)-pyrrolidin-1-ium-2-yl]-1,3,4-oxadiazole;chloride](/img/structure/B1649829.png)



![N-(2-Acetamido-5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl)acetamide](/img/structure/B1649837.png)





